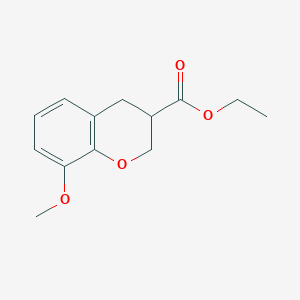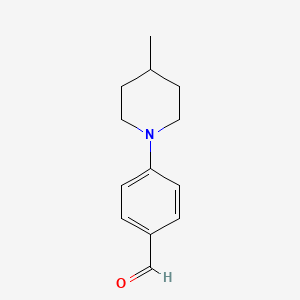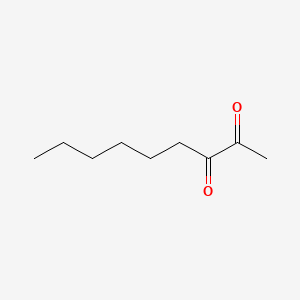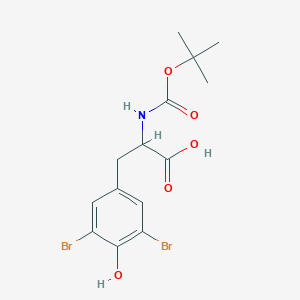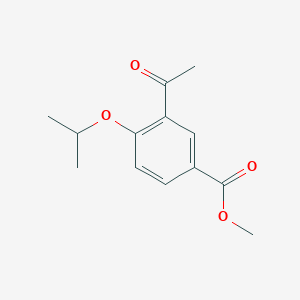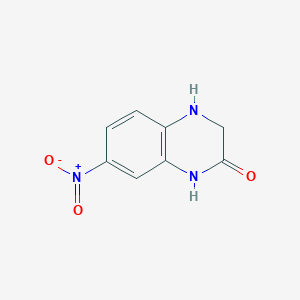
7-硝基-3,4-二氢-1H-喹喔啉-2-酮
描述
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O3. This compound is part of the quinoxaline family, known for its diverse pharmacological and industrial applications . The structure of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one consists of a quinoxaline core with a nitro group at the 7th position, which contributes to its unique chemical properties and biological activities .
科学研究应用
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one has a wide range of scientific research applications:
作用机制
Target of Action
It’s known that 3,4-dihydroquinoxalin-2-ones, a class of compounds to which 7-nitro-3,4-dihydro-1h-quinoxalin-2-one belongs, have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s known that the dihydroquinoxalin-2-ones are chemically versatile and can produce a broad range of substitution patterns . This versatility might contribute to their interaction with various biological targets.
Biochemical Pathways
Given the potential antiviral and anti-inflammatory activities of 3,4-dihydroquinoxalin-2-ones , it can be inferred that these compounds may interact with pathways related to viral replication and inflammation.
Result of Action
The potential therapeutic properties of 3,4-dihydroquinoxalin-2-ones suggest that they may have beneficial effects at the molecular and cellular levels .
生化分析
Biochemical Properties
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme nitric oxide synthase (NOS), where it acts as an inhibitor. This inhibition affects the production of nitric oxide, a crucial signaling molecule in many physiological processes. Additionally, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one has been shown to interact with glutamate receptors, particularly the NMDA receptor, influencing synaptic transmission and plasticity .
Cellular Effects
The effects of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by inhibiting the NMDA receptor, leading to altered calcium influx and downstream signaling cascades. This modulation can impact gene expression and cellular metabolism, potentially offering neuroprotective effects. In non-neuronal cells, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one can influence cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one exerts its effects through several mechanisms. It binds to the NMDA receptor, inhibiting its activity and reducing calcium influx into the cell. This inhibition can prevent excitotoxicity, a process where excessive glutamate causes neuronal damage. Additionally, by inhibiting nitric oxide synthase, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one reduces the production of nitric oxide, which can modulate various signaling pathways and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one can lead to sustained inhibition of NMDA receptors and nitric oxide synthase, resulting in lasting changes in cellular function and signaling .
Dosage Effects in Animal Models
The effects of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one vary with different dosages in animal models. At low doses, it has been shown to provide neuroprotective effects by inhibiting excitotoxicity. At higher doses, it can exhibit toxic effects, including neuronal damage and impaired cognitive function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by modulating the activity of nitric oxide synthase and influencing the levels of nitric oxide and related metabolites .
Transport and Distribution
Within cells and tissues, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate its movement within cells, and its distribution is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors. Post-translational modifications and targeting signals can direct it to specific organelles, such as the mitochondria, where it can influence cellular respiration and energy production .
准备方法
The synthesis of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring, followed by nitration to introduce the nitro group at the 7th position . Industrial production methods often employ green chemistry principles to minimize environmental impact and improve yield .
化学反应分析
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions . Major products formed from these reactions include aminoquinoxalines, nitroquinoxalines, and other substituted quinoxalines .
相似化合物的比较
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but lack the nitro group, resulting in different biological activities.
Quinoxaline-2,3-diones: These derivatives have a dione functionality, which alters their chemical reactivity and pharmacological properties.
Nitroquinoxalines: Compounds with nitro groups at different positions exhibit varying degrees of biological activity and chemical stability.
The uniqueness of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCQCJQHUFFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601216 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-52-1 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


